molecular formula C7H5ClF3NO B12999092 (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol

(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B12999092
M. Wt: 211.57 g/mol
InChI Key: PMMDFGAAUIWJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxymethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)aldehyde or (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)carboxylic acid.

    Reduction: Formation of dechlorinated or detrifluoromethylated derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which impart distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

[5-chloro-2-(trifluoromethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C7H5ClF3NO/c8-5-1-4(3-13)6(12-2-5)7(9,10)11/h1-2,13H,3H2

InChI Key

PMMDFGAAUIWJLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CO)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.